3,3-Dimethylallyl bromide

概要

説明

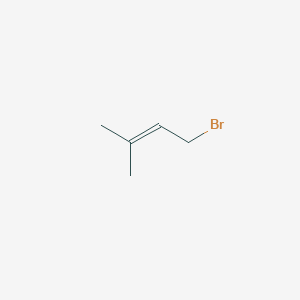

3,3-Dimethylallyl bromide: 1-bromo-3-methyl-2-butene or prenyl bromide , is an organic compound with the chemical formula C5H9Br . It is a colorless to pale yellow liquid with a pungent odor . This compound is commonly used as a reactive intermediate in organic synthesis, particularly for introducing the 3,3-dimethylallyl or prenyl group into organic molecules .

準備方法

Synthetic Routes and Reaction Conditions: 3,3-Dimethylallyl bromide can be synthesized through the bromination of 3,3-dimethyl-1-butene . The reaction typically involves the use of hydrobromic acid (HBr) or bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: In industrial settings, this compound is produced by the bromination of isoprene or 3-methyl-2-buten-1-ol . The process involves the use of bromine and a suitable solvent, followed by purification steps to obtain the final product with high purity .

化学反応の分析

Nucleophilic Substitution Reactions

This compound undergoes SN2 and SN1′ mechanisms depending on reaction conditions, enabling efficient introduction of the prenyl group into target molecules.

Key reactions and conditions:

Mechanistic note: Bulky nucleophiles favor SN1′ pathways due to steric hindrance at the primary carbon .

Elimination Reactions

Under basic conditions, β-hydride elimination generates 3,3-dimethyl-1-butene (C₅H₁₀), a valuable diene for Diels-Alder reactions.

Experimental parameters:

-

Base: Potassium tert-butoxide (1.2 eq)

-

Solvent: Dry THF

-

Temperature: -78°C → 0°C gradient

Cyclization Reactions

The allylic bromide participates in intramolecular cyclizations to form 5- and 6-membered rings:

Example pathway:

textThis compound → (AlCl₃, CH₂Cl₂, -20°C) → 3,3-Dimethylcyclopentene

Key features:

Claisen and Cope Rearrangements

The prenyl group undergoes sigmatropic rearrangements when introduced into oxygenated systems:

Claisen rearrangement example:

textO-prenylated acetylacetone → (Eu(fod)₃, 110°C) → γ,δ-unsaturated ketone

Conditions:

Transition Metal-Catalyzed Couplings

Palladium-mediated reactions enable complex molecular architectures:

| Reaction Type | Catalyst System | Substrate | Product | Yield (%) |

|---|---|---|---|---|

| Heck coupling | Pd(OAc)₂, PPh₃, NEt₃ | Styrene derivatives | Prenylated alkenes | 68-75 |

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl prenyl compounds | 55-62 |

Optimization data: Reactions typically require 2-5 mol% catalyst loading in THF/water mixtures at 80-100°C .

Phase-Transfer Catalyzed Reactions

Industrial-scale processes employ phase-transfer catalysis (PTC) for ester formation:

-

Organic phase: this compound + benzene

-

Aqueous phase: Potassium carboxylate solution

-

Catalyst: Tetrabutylammonium bromide (0.1 eq)

-

Conversion: 98% to prenyl esters in 3 hrs

Stability and Handling Considerations

Critical data for reaction planning:

| Parameter | Value | Source |

|---|---|---|

| Thermal decomposition | >150°C (exothermic) | |

| Light sensitivity | Degrades to HBr + dienes | |

| Recommended stabilizers | Hydroquinone (0.05 wt%) |

This comprehensive analysis demonstrates this compound's versatility as a synthetic building block. Its balanced reactivity profile enables applications ranging from natural product synthesis to polymer chemistry , with careful condition optimization being crucial for achieving high selectivity.

科学的研究の応用

Organic Synthesis

DMAB is predominantly used in organic synthesis for introducing the prenyl group into various molecules. This modification is crucial for enhancing biological activity in compounds such as:

- Natural Products: It plays a significant role in synthesizing complex natural products like (±)-eldanolide and 1-(3,3-dimethylallyl)-L-tryptophan .

- Pharmaceuticals: DMAB is utilized in developing antibiotics and anticancer agents due to its ability to modify drug structures, improving their pharmacokinetic properties .

Biological Research

In biological applications, DMAB facilitates the modification of nucleosides and nucleotides to study their biological functions. Notably:

- It has been employed in synthesizing bioactive compounds, including antibiotics like (±)-fumagillin, derived from Aspergillus fumigatus .

- The compound has also been used to explore interactions within cellular pathways by introducing prenyl groups into target molecules .

Case Study 1: Synthesis of Lineaflavones

In a recent study, DMAB was used to prenylate a compound during the total synthesis of lineaflavones A, C, and D. The reaction yielded a significant product with an 83% efficiency when coupled with other synthetic strategies .

Case Study 2: Anti-inflammatory Compounds

DMAB was integral in synthesizing anti-inflammatory agents through prenylation processes. The resulting compounds demonstrated enhanced biological activity compared to their non-prenylated counterparts .

作用機序

The mechanism of action of 3,3-dimethylallyl bromide involves its role as a Lewis acid catalyst in various reactions. In nucleophilic substitution reactions, the bromine atom in the compound is activated by the Lewis acid, facilitating the attack by nucleophiles. This leads to the formation of substituted products . The compound can also participate in cyclization and elimination reactions through similar mechanisms, involving the activation of the bromine atom and subsequent formation of new chemical bonds .

類似化合物との比較

- 1-Chloro-3-methyl-2-butene

- 2-Bromo-3-methyl-2-butene

- 3-Bromo-2-methylpropene

- Geranyl bromide

- Crotyl bromide

Comparison: 3,3-Dimethylallyl bromide is unique due to its ability to introduce the prenyl group into organic molecules, which is a key feature in the synthesis of natural products and bioactive compounds. Compared to similar compounds like 1-chloro-3-methyl-2-butene and 2-bromo-3-methyl-2-butene , this compound offers greater reactivity and selectivity in nucleophilic substitution and cyclization reactions .

生物活性

3,3-Dimethylallyl bromide (DMAB) is a versatile organic compound recognized for its significant biological activities and applications in synthetic organic chemistry. This article explores the compound's biological activity, mechanisms of action, and its role in various medicinal and biochemical applications.

Chemical Structure:

- Molecular Formula: CHBr

- Molecular Weight: 149.03 g/mol

This compound serves as a key building block in organic synthesis, particularly for introducing the prenyl group into various molecules. This modification is crucial for enhancing biological activity in pharmaceuticals and natural products . The compound is commonly used in the synthesis of antibiotics, antifungal agents, and anticancer drugs due to its ability to modify nucleosides and nucleotides .

Alkylation Process:

DMAB primarily acts as an alkylating agent, transferring the 3,3-dimethylallyl group to target molecules. This process alters the structure and function of these molecules, which can lead to enhanced biological activity or new pharmacological properties. The compound's interaction with biological targets often involves nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.

Biochemical Pathways:

The specific biochemical pathways affected by DMAB depend on the target molecules involved. For instance, it has been utilized in synthesizing 1- and 2-allylic-3-methylindoles, which are important in various biochemical processes . The introduction of the prenyl group can significantly influence the pharmacokinetic properties of drug candidates.

Antimicrobial Properties

DMAB has demonstrated notable antimicrobial activity. For example, it has been involved in synthesizing compounds that exhibit antibacterial properties against a range of pathogens. A study highlighted its role in developing bioactive compounds that inhibit bacterial growth effectively.

Anti-inflammatory Effects

Research indicates that DMAB derivatives can modulate inflammatory responses. In particular, compounds synthesized using DMAB have been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

-

Synthesis of Antibiotics:

In a study focused on the synthesis of (±)-fumagillin, an antibiotic derived from Aspergillus fumigatus, DMAB was used as a crucial reagent. The resulting compounds exhibited significant antibacterial activity against resistant strains . -

Prenylation of Resveratrol:

A notable application of DMAB was observed in the prenylation of resveratrol, a compound known for its antioxidant properties. This modification enhanced resveratrol's bioactivity and potential therapeutic effects against various diseases .

Data Tables

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of prenylated derivatives using 3,3-dimethylallyl bromide?

- Methodology : Use a two-step procedure involving alkaline conditions and controlled temperatures. For example, react 4-hydroxybenzaldehyde with this compound in 1 M NaOH at 0°C to room temperature for 2 hours, followed by allylation with Cs₂CO₃/NaI in DMF at 60°C . Monitor reaction progress via TLC or HPLC to ensure complete conversion.

- Key Parameters : Maintain stoichiometric ratios (1:1.2 for bromide:substrate), avoid excess moisture, and use inert atmospheres to prevent decomposition.

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Handling : Use PPE (gloves, goggles, flame-resistant lab coats) due to its flammability (Flash Point: 40°C) and skin/eye corrosion hazards .

- Storage : Conflicting evidence exists: some sources recommend 2–8°C , while others suggest room temperature (RT) . For stability, prioritize refrigerated storage in airtight containers with silver wool stabilizers .

- Disposal : Classify as hazardous waste (Aquatic Acute/Chronic Toxicity 1) and neutralize with alkaline solutions (e.g., 10% NaOH) before disposal .

Q. How can researchers assess the purity and stability of this compound?

- Purity Analysis : Use gas chromatography (GC) with FID detection or refractive index (n20/D 1.489) for quick validation . Technical-grade material (~90% purity) may require column chromatography for further purification .

- Stability Testing : Monitor decomposition via NMR or IR spectroscopy for bromide loss or dimerization. Store samples under nitrogen and avoid prolonged light exposure .

Advanced Research Questions

Q. What mechanisms explain regioselectivity in prenylation reactions using this compound?

- Mechanistic Insight : The reaction proceeds via an SN2 mechanism under basic conditions, where the alkoxide nucleophile attacks the electrophilic β-carbon of the allylic bromide. Steric effects from the geminal dimethyl group favor prenylation at less hindered positions .

- Case Study : In the synthesis of anti-inflammatory chalcones, prenylation at the 4-position of benzaldehydes was achieved with >80% yield, while competing O-alkylation was minimized using polar aprotic solvents (DMF) .

Q. How can researchers troubleshoot byproduct formation during allylation with this compound?

- Common Byproducts : Dimerization (e.g., forming 1,5-dienes) or elimination products due to excess base or high temperatures.

- Mitigation Strategies :

- Use milder bases (e.g., K₂CO₃ instead of NaOH) and lower temperatures (0–25°C).

- Add stabilizers (silver wool) to suppress radical-mediated side reactions .

- For oxidative byproducts, employ DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to cyclize intermediates selectively, as demonstrated in the synthesis of 4'-O-methylwaranglone .

Q. What analytical techniques are suitable for characterizing this compound in complex matrices?

- Advanced Methods :

- GC-MS : Identify volatile degradation products using NIST reference spectra (e.g., m/z 149.03 for molecular ion) .

- NMR Spectroscopy : ¹H NMR (CDCl₃) shows characteristic peaks: δ 1.72 (s, 6H, CH₃), 4.86 (d, 2H, CH₂Br), 5.45 (t, 1H, CH) .

- X-ray Crystallography : Resolve structural ambiguities in crystalline derivatives (e.g., prenylated flavonoids) .

Q. Key Recommendations for Researchers

- Synthesis : Optimize prenylation using low-temperature alkaline conditions to enhance regioselectivity .

- Safety : Prioritize refrigerated storage (2–8°C) despite conflicting guidelines, and validate purity before critical reactions .

- Troubleshooting : Use DDQ for selective cyclization of byproducts in natural product synthesis .

特性

IUPAC Name |

1-bromo-3-methylbut-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Br/c1-5(2)3-4-6/h3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYZVRIHVZEDMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061228 | |

| Record name | 2-Butene, 1-bromo-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870-63-3 | |

| Record name | Prenyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butene, 1-bromo-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000870633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene, 1-bromo-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butene, 1-bromo-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-methylbut-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。